N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride

Description

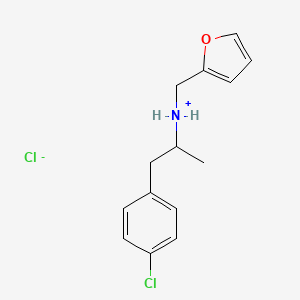

N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride is a synthetic amine derivative featuring a furfurylamine backbone substituted with a p-chloro-alpha-methylphenethyl group. The compound’s structure combines a furan ring (furfuryl group) with a phenethyl moiety modified by a chlorine atom at the para position and a methyl group at the alpha carbon. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

CAS No. |

14898-09-0 |

|---|---|

Molecular Formula |

C14H17Cl2NO |

Molecular Weight |

286.2 g/mol |

IUPAC Name |

1-(4-chlorophenyl)propan-2-yl-(furan-2-ylmethyl)azanium;chloride |

InChI |

InChI=1S/C14H16ClNO.ClH/c1-11(16-10-14-3-2-8-17-14)9-12-4-6-13(15)7-5-12;/h2-8,11,16H,9-10H2,1H3;1H |

InChI Key |

FLCXSGRXVJKPSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)[NH2+]CC2=CC=CO2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride typically involves the reaction of p-chloro-alpha-methylphenethylamine with furfural under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride with related compounds:

*Estimated based on structural similarity.

Key Observations:

- Substituent Effects : The p-chloro-alpha-methylphenethyl group in the target compound introduces significant steric bulk and lipophilicity compared to simpler analogs like N-ethylfurfurylamine hydrochloride. This may enhance membrane permeability but reduce aqueous solubility.

- Pharmacological Relevance : Unlike ranitidine, which includes a thiomethyl-nitrovinyl chain for H₂-receptor binding, the target compound’s phenethyl group may shift its activity toward other receptor systems (e.g., adrenergic or serotonergic pathways).

- pKa Trends : The amine pKa values (~8.2–9.5) are consistent across furfurylamine derivatives, suggesting similar ionization behavior under physiological conditions .

Physicochemical and Thermal Properties

- Thermal Stability : While direct data for the target compound is unavailable, furfurylamine-containing polymers () demonstrate that furan moieties enhance crosslinking and thermal stability. For example, benzoxazine polymers with furfurylamine achieve ~54% char yield at 800°C . This suggests that the target compound’s furan ring could contribute to thermal resilience in material science applications.

- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. Ranitidine hydrochloride’s solubility profile (freely soluble in water) implies that the target compound may share similar solubility traits, modulated by its aromatic substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.